Fluorine Positional Isomerism: Unique Meta-Substitution Confers Distinct Physicochemical Profile
The meta-fluorophenyl substitution pattern in 2-(3-Fluorophenyl)oxazole-4-carbaldehyde (Target) results in a unique combination of lipophilicity and electronic effects compared to its ortho- and para-substituted isomers. The 3-fluorophenyl group provides a distinct dipole moment and electrostatic potential surface, which can influence both intermolecular interactions and the compound's behavior as a chemical probe [1]. While experimental XLogP data is unavailable, the para-isomer (2-(4-fluorophenyl)oxazole-4-carbaldehyde) is reported to have an XLogP of 1.9 [2], and the ortho-isomer has a comparable predicted value of 1.9 . The meta-isomer's electronic effects differ due to fluorine's position relative to the oxazole ring, altering its reactivity and potential binding mode.
| Evidence Dimension | Physicochemical and Electronic Profile (Predicted Lipophilicity) |
|---|---|
| Target Compound Data | 2-(3-Fluorophenyl)oxazole-4-carbaldehyde (CAS 885272-95-7) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)oxazole-4-carbaldehyde (CAS 152940-51-7) and 2-(2-Fluorophenyl)oxazole-4-carbaldehyde (CAS 885274-37-3) |
| Quantified Difference | Predicted XLogP values are similar (approx. 1.9 for para/ortho isomers). The critical difference lies in the vector of the C-F dipole relative to the oxazole core, which alters the molecule's electrostatic potential and shape. |
| Conditions | In silico calculation and comparative analysis of positional isomers. |
Why This Matters
Selection of the correct positional isomer is crucial for SAR studies, as a single atom shift can abolish or drastically alter target binding, making the meta-isomer a distinct chemical entity for biological screening.
- [1] Pandit, C. R., Polniaszek, R. P., & Thottathil, J. K. (2002). PREPARATION OF 2-SUBSTITUTED OXAZOLES. Synthetic Communications, 32(15), 2427-2432. DOI: 10.1081/SCC-120006015 View Source
- [2] BaseChem. (n.d.). 4-Oxazolecarboxaldehyde,2-(2-fluorophenyl)- (CAS 885274-37-3). Retrieved from http://basechem.org/ View Source
